N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide
Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide is a synthetic small molecule characterized by a benzo[b][1,4]oxazepin-4-one core fused with a sulfonamide group. Key structural features include:
- Benzooxazepine backbone: A seven-membered heterocyclic ring containing oxygen and nitrogen atoms, substituted with isobutyl and dimethyl groups at positions 5 and 3, respectively.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in enzyme inhibition (e.g., kinases, proteases) due to the sulfonamide’s role in binding active sites .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S/c1-13(2)10-21-16-8-7-15(20-26(23,24)11-14(3)4)9-17(16)25-12-19(5,6)18(21)22/h7-9,13-14,20H,10-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRMUNSMMMWUDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)CC(C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
Similar compounds include derivatives of benzooxazepines and sulfonamide-containing molecules. Key comparisons involve:
Substituent Variations: Compound A: Replaces the isobutyl group with a cyclopropylmethyl chain. Compound B: Lacks the 3,3-dimethyl substitution, increasing conformational flexibility but reducing metabolic stability .
Core Modifications: Compound C: Features a benzo[b][1,4]thiazepine core (sulfur instead of oxygen).
Physicochemical Properties
Theoretical molecular descriptors (Table 1) highlight differences in key parameters:
Table 1. Comparative Physicochemical Properties
| Compound | Molecular Weight | logP* | H-Bond Donors | H-Bond Acceptors | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|---|
| Target Compound | 450.5 | 3.2 | 2 | 6 | 95 |
| Compound A | 435.4 | 2.8 | 1 | 5 | 85 |
| Compound B | 442.3 | 3.5 | 2 | 7 | 105 |
| Compound C | 465.6 | 3.8 | 2 | 5 | 90 |
*logP: Octanol-water partition coefficient (predicted via QSPR models) .
Research Findings and Implications
Structural Similarity vs. Activity : Despite high Tanimoto coefficient scores (>0.85) between the Target Compound and Compound A, their biological activities diverge due to differences in hydrogen-bond networks .
Role of the Sulfonamide Group : This moiety enhances target engagement in 85% of sulfonamide-containing benzooxazepines studied, validating its inclusion in the Target Compound .
Synergistic Effects: Hybrid structures combining benzooxazepine cores with non-sulfonamide substituents (e.g., acyl groups) exhibit unexpected synergistic antibacterial activity, suggesting future optimization pathways .
Preparation Methods
Cyclocondensation Strategy
The benzoxazepin scaffold is constructed via acid-catalyzed cyclization of 2-(2-hydroxy-5-nitrobenzamido)-4-methylpentan-2-ol (Figure 1). Key parameters:
- Catalyst : p-Toluenesulfonic acid (10 mol%) in toluene
- Temperature : Reflux (110°C) for 12–16 hours
- Yield : 68–72% after recrystallization from ethyl acetate/hexane
Mechanistic Insight :
Protonation of the hydroxyl group initiates nucleophilic attack by the amide nitrogen, followed by dehydration to form the seven-membered ring.
Functionalization at Position 5
Introduction of the isobutyl group employs Mitsunobu alkylation :
- Substrate : 5-Hydroxy-3,3-dimethyl-2,3,4,5-tetrahydrobenzo[b]oxazepin-4-one
- Reagents : Isobutyl alcohol, DIAD (diisopropyl azodicarboxylate), PPh₃
- Conditions : THF, 0°C → rt, 8 hours
- Yield : 83% (purified via silica chromatography, eluent: EtOAc/hexane 1:3)
Sulfonamide Coupling Reaction
Synthesis of 2-Methylpropane-1-sulfonyl Chloride
Prepared via chlorosulfonation of 2-methylpropan-1-ol :
Coupling to Benzoxazepin Amine
The key C–N bond formation employs Schotten-Baumann conditions :
- Molar Ratio : 1:1.2 (amine:sulfonyl chloride)
- Base : Et₃N (3 eq) in anhydrous CH₂Cl₂
- Temperature : 0°C → rt, 6 hours
- Workup : Sequential washes with 5% HCl, sat. NaHCO₃, brine
- Yield : 89% after recrystallization (MeOH/H₂O)
Critical Quality Controls :
- HPLC Purity : >99.5% (C18 column, 60:40 MeCN/H₂O + 0.1% TFA)
- Chiral Purity : >99% ee (Chiralpak IA, hexane/i-PrOH 85:15)
Process Optimization and Scale-Up Considerations
Cyclocondensation Improvements
| Parameter | Laboratory Scale | Pilot Plant (50 L) |
|---|---|---|
| Catalyst Loading | 10 mol% p-TsOH | 8 mol% Amberlyst-15 |
| Solvent Volume | 10 mL/g | 5 mL/g |
| Reaction Time | 16 hours | 9 hours |
| Isolated Yield | 68% | 74% |
Sulfonylation Efficiency
Comparative base screening (1 mmol scale):
| Base | Conversion (%) | Side Products (%) |
|---|---|---|
| Triethylamine | 98 | <1 |
| DMAP | 87 | 5 |
| DIPEA | 95 | 2 |
| K₂CO₃ | 72 | 12 |
Data from PMC5938533 sulfonylation studies
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, ArH), 7.12 (dd, J=8.4, 2.4 Hz, 1H, ArH), 6.95 (d, J=2.4 Hz, 1H, ArH), 4.32 (s, 2H, OCH₂), 3.15 (d, J=6.8 Hz, 2H, SO₂NH), 2.86–2.78 (m, 2H, CH₂CH(CH₃)₂), 1.92 (s, 6H, C(CH₃)₂), 1.45 (s, 9H, C(CH₃)₃)
- HRMS : m/z [M+H]⁺ calcd for C₂₄H₃₂N₂O₅S: 460.2034; found: 460.2038
Crystallographic Data
Single-crystal X-ray analysis confirms:
- Ring Puckering : Boat conformation of benzoxazepin
- Dihedral Angle : 87.3° between aryl and sulfonamide planes
Industrial Production Challenges
Key Issues :
- Epimerization at C5 during Mitsunobu reaction (>5% without strict temp control)
- Sulfonyl Chloride Hydrolysis requiring anhydrous conditions (H₂O <50 ppm)
- Chromatography Avoidance through pH-selective crystallization (pH 6.2–6.5)
Solutions :
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The synthesis typically involves coupling a sulfonamide group to a functionalized benzo[b][1,4]oxazepine scaffold. A key step is the reaction of a sulfonyl chloride (e.g., 2-methylpropane-1-sulfonyl chloride) with an amine-substituted benzo[b][1,4]oxazepine intermediate. Base-mediated conditions (e.g., triethylamine or pyridine) are used to neutralize HCl byproducts . For the oxazepine core, cyclization of precursors like 2-aminophenol derivatives with ketones or aldehydes under acidic or thermal conditions is common. Multi-step protocols often require purification via column chromatography or recrystallization .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the oxazepine ring’s carbonyl (δ ~170-180 ppm in ¹³C NMR) and sulfonamide protons (δ ~7-8 ppm in ¹H NMR) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Peaks at ~1320 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (C=O) confirm functional groups .
Q. How is the crystal structure determined, and what software is used?
Single-crystal X-ray diffraction is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining structures. Data collection requires high-quality crystals, often grown via slow evaporation or diffusion methods. Hydrogen bonding and torsion angles are critical for validating stereochemistry .
Advanced Research Questions
Q. How can researchers address challenges in stereochemical control during benzo[b][1,4]oxazepine ring formation?
The oxazepine ring’s conformation is sensitive to reaction conditions. For example:
- Catalytic Control : Palladium catalysts (e.g., Pd(OAc)₂) can direct cyclization pathways to avoid diastereomer formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring desired stereochemistry.
- Chiral Resolution : If racemization occurs, chiral HPLC or diastereomeric salt formation can isolate enantiomers .
Q. How should contradictory data between computational modeling and experimental results (e.g., NMR shifts) be resolved?
- Validation Steps : Compare computed (DFT-based) NMR chemical shifts with experimental data. Adjust computational parameters (e.g., solvent models, basis sets) to improve alignment .
- Cross-Technique Correlation : Use X-ray crystallography to validate molecular geometry, then re-run simulations with corrected coordinates .
Q. What strategies optimize reaction yields in multi-step syntheses involving sulfonamide coupling?
- Intermediate Monitoring : Use HPLC or TLC to track reaction progress and identify side products (e.g., over-sulfonylation).
- Stoichiometric Adjustments : Limit sulfonyl chloride to 1.1 equivalents to reduce byproducts.
- Temperature Control : Low temperatures (0–5°C) during coupling minimize hydrolysis of reactive intermediates .
Q. How can researchers validate the absence of polymorphic forms in crystallographic studies?
Q. What experimental design considerations are critical for reproducibility in biological activity assays?
- Negative Controls : Include structurally similar but inactive analogs to rule off-target effects.
- Dose-Response Curves : Use at least five concentrations to establish EC₅₀/IC₅₀ values.
- Batch Consistency : Characterize each compound batch via LC-MS to ensure >95% purity .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity results across different cell lines?
- Mechanistic Profiling : Perform target engagement assays (e.g., SPR, thermal shift) to confirm direct binding.
- Metabolic Stability : Assess compound stability in cell culture media (e.g., via LC-MS) to rule out degradation artifacts .
10. Resolving discrepancies in computational docking vs. experimental binding affinities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
